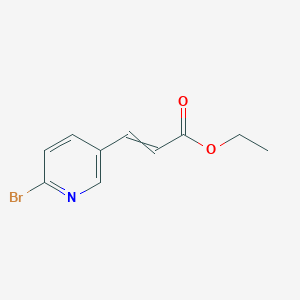![molecular formula C8H16ClNS B1403657 3-(甲硫基)-8-氮杂双环[3.2.1]辛烷盐酸盐 CAS No. 1823328-12-6](/img/structure/B1403657.png)
3-(甲硫基)-8-氮杂双环[3.2.1]辛烷盐酸盐
描述
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.2.1]octane framework, which is a common motif in many biologically active molecules. The presence of a methylthio group and an azabicyclo moiety adds to its chemical diversity and potential for various applications.
科学研究应用
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
作用机制
Biochemical Pathways
Azabicyclo compounds are known to be involved in a variety of biochemical pathways, influencing downstream effects such as signal transduction, enzymatic activity, and cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride . These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment.
生化分析
Biochemical Properties
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged cholinergic signaling
Cellular Effects
The effects of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride on various types of cells and cellular processes are profound. In neuronal cells, it influences cell function by modulating neurotransmitter levels and affecting synaptic transmission. The compound has been shown to enhance cholinergic signaling, which can lead to increased neuronal excitability and improved cognitive function . Moreover, 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride impacts cell signaling pathways, gene expression, and cellular metabolism. It can activate specific signaling cascades, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride involves several key processes. At the molecular level, the compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the synaptic cleft. Additionally, 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride may interact with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular responses . These interactions can lead to changes in gene expression and alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride is relatively stable under standard laboratory conditions, with minimal degradation over extended periods Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy
Dosage Effects in Animal Models
The effects of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory retention in rodents . At higher doses, it can induce toxic effects, such as seizures and neurotoxicity . The threshold for these adverse effects varies depending on the species and the duration of exposure. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process results in the formation of water-soluble metabolites that are excreted in the urine. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential interactions with other drugs and endogenous compounds.
Transport and Distribution
The transport and distribution of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is distributed to various subcellular compartments, including the cytoplasm and the nucleus . The localization and accumulation of the compound can influence its activity and function, as well as its potential side effects.
Subcellular Localization
The subcellular localization of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be transported to the nucleus, where it may influence gene expression and cellular responses . The targeting signals and post-translational modifications that direct the compound to specific compartments or organelles are essential for its biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For instance, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported to efficiently prepare enantiomerically pure bicyclo[3.2.1]octanes .
Industrial Production Methods
In an industrial setting, the production of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride may involve optimizing reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the cyclization process. The method described above can be adapted for large-scale production with appropriate modifications to the reaction setup.
化学反应分析
Types of Reactions
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.
Substitution: The azabicyclo moiety can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the bicyclic framework.
相似化合物的比较
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound shares a similar bicyclic framework but with an oxygen atom in place of the sulfur atom.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure and functional groups.
Uniqueness
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-methylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYZJIDXEGLRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)


![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)









